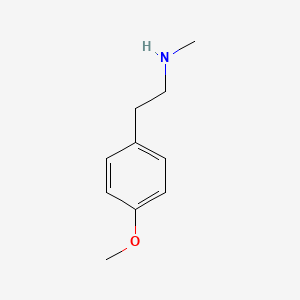

N-Methyl 4-Methoxyphenethylamine

Description

Contextualizing N-Methyl-4-Methoxyphenethylamine within Phenethylamine (B48288) Alkaloid Research

N-Methyl-4-methoxyphenethylamine belongs to the extensive chemical class of substituted phenethylamines. nih.gov The foundational structure of this class is phenethylamine, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain. nih.govhumanjournals.com Substituted phenethylamines are a diverse group of compounds that includes endogenous neurotransmitters, alkaloids found in nature, and synthetic molecules. mdpi.com The structural variations within this family, achieved through the substitution of hydrogen atoms on the phenyl ring, sidechain, or amino group, give rise to a wide array of chemical properties and biological activities. nih.gov

N-Methyl-4-methoxyphenethylamine is characterized by two specific substitutions on the basic phenethylamine structure: a methoxy (B1213986) group (-OCH3) at the para (4th) position of the phenyl ring and a methyl group (-CH3) on the nitrogen atom of the amino group, making it a secondary amine. nih.gov This places it in contrast to its parent compound, 4-methoxyphenethylamine (B56431) (4-MPEA), which is a primary amine. wikipedia.org The phenethylamine framework is a key component in many biologically active molecules, and research in this area often explores how different substitutions influence their interactions with biological systems. mdpi.comsigmaaldrich.com

Historical Perspectives on the Study of N-Methyl-4-Methoxyphenethylamine

N-Methyl-4-methoxyphenethylamine, also referred to as N,O-dimethyltyramine, has been identified as a naturally occurring compound in some plant species, such as Aloe rauhii and Aloe somaliensis. nih.gov Its presence in the natural world, alongside its semi-synthetic accessibility, has contributed to its availability for academic research. The compound is functionally related to tyramine (B21549) and its parent compound 4-methoxyphenylethylamine. nih.gov

Significance and Research Rationale for Investigating N-Methyl-4-Methoxyphenethylamine

The primary research interest in N-Methyl-4-methoxyphenethylamine stems from its specific biological activities, which make it a useful tool in pharmacological studies. One of its most well-documented properties is its action as a potent mast cell degranulator, which leads to the release of histamine (B1213489). nih.gov This characteristic has led to its use in experimental models to study the processes of histamine release and allergic-type reactions.

Furthermore, research has shown that N-Methyl-4-methoxyphenethylamine and its related homologs are inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov Specifically, studies have investigated its ability to inhibit the MAO-catalyzed deamination of both tyramine and tryptamine (B22526). nih.govmdpi.com The study of such inhibitors is significant for understanding the regulation of monoaminergic systems in the body. The compound is also noted as a metabolite. nih.gov

Current Research Landscape and Gaps Pertaining to N-Methyl-4-Methoxyphenethylamine

The current research landscape for the broader phenethylamine class is highly active, with ongoing efforts to develop new synthetic methods, analytical techniques for their detection, and investigations into their potential therapeutic applications. mdpi.comresearchgate.net However, a comprehensive review of recent literature reveals that dedicated studies focusing specifically on N-Methyl-4-methoxyphenethylamine are limited.

Much of the existing research on this particular compound is older, and there is a noticeable lack of recent, in-depth pharmacological and toxicological profiling. While its role as a mast cell degranulator and MAO inhibitor is established, a more detailed understanding of its receptor binding affinities, mechanism of action at a molecular level, and its full metabolic fate remains to be thoroughly elucidated.

Therefore, a significant gap in the research pertains to a modern, comprehensive characterization of N-Methyl-4-methoxyphenethylamine. Future research could focus on:

Detailed receptor screening to identify its targets in the central nervous system and periphery.

In-depth investigation of its structure-activity relationship compared to other N-methylated and methoxy-substituted phenethylamines.

Elucidation of its complete metabolic pathways and pharmacokinetic profile.

Exploration of its potential as a pharmacological probe to investigate specific biological pathways.

While the broader family of phenethylamines continues to be a major focus of medicinal chemistry, many of its less common members, including N-Methyl-4-methoxyphenethylamine, represent an underexplored area of chemical space. mdpi.com

Data Tables

Chemical and Physical Properties of N-Methyl-4-Methoxyphenethylamine

| Property | Value |

| IUPAC Name | 2-(4-methoxyphenyl)-N-methylethanamine nih.gov |

| Molecular Formula | C₁₀H₁₅NO nih.gov |

| Molecular Weight | 165.23 g/mol nih.gov |

| Appearance | Colorless liquid or crystalline solid evitachem.com |

| CAS Number | 4091-50-3 nih.gov |

| InChI Key | JCMWSVNNSPUNER-UHFFFAOYSA-N nih.gov |

| SMILES | CNCCC1=CC=C(C=C1)OC nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMWSVNNSPUNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193904 | |

| Record name | Compound 48-80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-50-3 | |

| Record name | 4-Methoxy-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Compound 48-80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 48-80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2-(4-methoxyphenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-N-METHYLBENZENEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18PF78JWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization of N Methyl 4 Methoxyphenethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including N-Methyl-4-methoxyphenethylamine. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For N-Methyl-4-methoxyphenethylamine, the ¹H-NMR spectrum reveals distinct signals corresponding to the different types of protons present. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the range of δ 7.0-7.3 ppm. researchgate.net The three protons of the methoxy (B1213986) group (OCH₃) characteristically produce a sharp singlet at approximately 3.8 ppm. researchgate.net The protons of the ethylamine (B1201723) side chain exhibit signals at higher fields. The methylene (B1212753) (CH₂) protons adjacent to the aromatic ring and the N-methyl (NCH₃) group protons show specific chemical shifts and coupling patterns that are instrumental in confirming the structure.

Table 1: ¹H-NMR Spectroscopic Data for N-Methyl-4-methoxyphenethylamine and Related Compounds

| Proton Type | N-Methyl-4-methoxyphenethylamine (Predicted) | 4-Methoxy-N-ethylamphetamine (Experimental, ppm) researchgate.net | N-methylethanamine (Experimental, ppm) docbrown.info |

| Aromatic CH | ~ 6.8 - 7.2 | 7.0 (d), 7.3 (d) | - |

| Methoxy OCH₃ | ~ 3.8 | 3.8 (s) | - |

| Ar-CH₂ | ~ 2.7 - 2.9 | 2.8 (dd), 3.1 (dd) | - |

| N-CH₂ | ~ 2.7 - 2.9 | 3.2 (m) | 2.65 (q) |

| N-CH₃ | ~ 2.4 | - | 2.30 (s) |

| NH | Varies | - | 1.20 (s) |

| CH₂-CH₃ | - | 1.3 (t) | 1.10 (t) |

Note: (s) = singlet, (d) = doublet, (t) = triplet, (q) = quartet, (m) = multiplet, (dd) = doublet of doublets. Data for N-Methyl-4-methoxyphenethylamine is predicted based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-Methyl-4-methoxyphenethylamine gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For instance, sp²-hybridized carbons of the aromatic ring resonate in the downfield region (typically δ 110-160 ppm), with the carbon attached to the methoxy group appearing at the lower end of this range due to shielding effects. libretexts.org The sp³-hybridized carbons of the ethylamine side chain and the N-methyl group appear at higher fields (upfield). The carbon of the methoxy group itself is also readily identifiable.

Table 2: ¹³C-NMR Spectroscopic Data for N-Methyl-4-methoxyphenethylamine and Related Compounds

| Carbon Type | N-Methyl-4-methoxyphenethylamine (Predicted, ppm) | 4-Methoxy-N-ethylamphetamine (Reference, ppm) | N-methylethanamine (Experimental, ppm) docbrown.info |

| Aromatic C (substituted) | ~ 158, ~130 | - | - |

| Aromatic CH | ~ 129, ~114 | - | - |

| Methoxy OCH₃ | ~ 55 | - | - |

| Ar-CH₂ | ~ 35 | - | - |

| N-CH₂ | ~ 52 | - | - |

| N-CH₃ | ~ 34 | - | 36.3 |

| CH₂-CH₃ | - | - | 15.2 |

Note: Predicted values are based on established chemical shift correlations.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the identification and purity assessment of N-Methyl-4-methoxyphenethylamine by determining its molecular weight and fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for identification. For phenethylamines, characteristic fragmentation involves cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or related structures. researchgate.net For N-Methyl-4-methoxyphenethylamine, the molecular ion peak [M]⁺ would be expected, along with prominent fragment ions resulting from the loss of the N-methyl group and cleavage of the ethylamine side chain. The mass spectrum of the related compound 4-methoxy-N-ethylamphetamine shows characteristic fragments at m/z 72 (base peak), 121, and 192. researchgate.net

Table 3: Characteristic EI-MS Fragments of Related Phenethylamines

| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Other Key Fragments (m/z) |

| 4-Methoxyamphetamine | 165 | 44 | 121, 91, 77 |

| 4-Methoxy-N-ethylamphetamine | 193 | 72 | 121, 192 |

| N-Methylethylamine | 59 | 44 | 58 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-Methyl-4-methoxyphenethylamine would display characteristic absorption bands corresponding to its key structural features. These include N-H stretching vibrations for the secondary amine, C-H stretching from the aromatic ring and alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The IR spectrum for the hydrochloride salt of the related compound 4-methoxy-N-ethylamphetamine shows an absorbance pattern consistent with a secondary amine halogen (HCl) ion-pair and a para-disubstituted aromatic ring. researchgate.net

Table 4: Key IR Absorption Frequencies for N-Methyl-4-methoxyphenethylamine (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

| C-O (Aryl Ether) | Stretch | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

Chromatographic Techniques in N-Methyl-4-Methoxyphenethylamine Research

Chromatographic techniques are essential for the separation, identification, and quantification of N-Methyl-4-methoxyphenethylamine from complex mixtures. Thin-layer chromatography (TLC) and gas chromatography (GC) are particularly useful methods. rsc.org In TLC, the compound is separated based on its differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The retention factor (Rf) value is a characteristic property under specific chromatographic conditions. Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The retention time (Rt) is a key identifier. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the context of N-Methyl-4-methoxyphenethylamine and its analogues, GC-MS plays a crucial role in distinguishing between closely related structures.

Research has shown that while N-Methyl-4-methoxyphenethylamine and its isomers can have very similar mass spectra, derivatization can significantly enhance differentiation. For instance, the formation of perfluoroacyl derivatives, such as pentafluoropropionamides and heptafluorobutyrylamides, leads to unique fragmentation patterns. nih.gov These patterns, resulting from the cleavage of the alkyl carbon-nitrogen bond, allow for specific identification of side-chain isomers. nih.gov The heptafluorobutyrylamide derivatives, in particular, provide a greater number of fragment ions, which aids in the individualization of regioisomeric substances. nih.gov

The gas chromatographic separation of these derivatives on non-polar stationary phases effectively resolves them. nih.gov Studies on related methoxyphenethylamine isomers have demonstrated that elution order can be predictable; for example, 2-methoxyphenethylamine (B1581544) derivatives tend to elute before 3-substituted and 4-substituted isomers. ojp.gov This chromatographic behavior, combined with the distinct mass spectra of the derivatives, provides a robust method for the analysis of N-Methyl-4-methoxyphenethylamine and its analogues.

Table 1: GC-MS Data for Analogues and Derivatives

| Compound/Derivative | Key Mass Fragment Ions (m/z) | Elution Characteristics |

| 4-Methoxy-3-methylphenethylamine Isomers | 58, 135/136 | Similar to 3,4-MDMA |

| Pentafluoropropionamide Derivatives | Unique hydrocarbon fragments | Allows for side-chain identification |

| Heptafluorobutyrylamide Derivatives | More fragment ions than pentafluoro... | Enhanced molecular individualization |

| 2-Methoxyphenethylamine Derivatives | - | Elutes first among regioisomers |

| 4-Methoxyphenethylamine (B56431) Derivatives | m/z 121 (higher abundance) | Last to elute among regioisomers |

This table is generated based on findings from related phenethylamine (B48288) analogue studies and illustrates the principles of GC-MS analysis in this chemical class.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of N-Methyl-4-methoxyphenethylamine and quantifying its concentration in various samples. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For the analysis of related phenethylamine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. A typical setup might involve an octadecyl silane (B1218182) (C18) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a controlled pH. ptfarm.plresearchgate.net Ultraviolet (UV) detection is frequently used, with the wavelength set to a value where the analyte exhibits maximum absorbance, ensuring high sensitivity. ptfarm.plresearchgate.net

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This process involves evaluating parameters such as selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.plresearchgate.net For example, a linear relationship between the concentration of the analyte and the detector response (peak area) is established to allow for accurate quantification. ptfarm.pl The stability of the analyte under the analytical conditions is also assessed to prevent degradation during the analysis. ptfarm.pl

Table 2: Typical HPLC Parameters for Phenethylamine Analysis

| Parameter | Typical Value/Condition |

| Column | Octadecyl (C18), e.g., LiChrosorb® RP-18 |

| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., pH 2-3) |

| Detection | UV, e.g., at 239 nm |

| Flow Rate | - |

| Injection Volume | - |

| Linearity (Correlation Coefficient) | > 0.999 |

This table represents typical parameters and values that would be established during the development and validation of an HPLC method for N-Methyl-4-methoxyphenethylamine.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.

For N-Methyl-4-methoxyphenethylamine, the molecular formula is C₁₀H₁₅NO. nih.govcymitquimica.com The theoretical elemental composition can be calculated from this formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen. An experimental elemental analysis, typically performed using a combustion analyzer, would yield the mass percentages of these elements in a sample of the compound.

The process involves combusting a small, precisely weighed sample of the substance in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass of each element in the original sample. youtube.com These masses are then converted to percentages.

By comparing the experimentally determined elemental composition with the theoretical values, the purity of the sample can be assessed and the empirical formula can be verified. libretexts.org The empirical formula is then compared to the molecular formula, which can be determined if the molar mass of the compound is known. youtube.com

Table 3: Elemental Composition of N-Methyl-4-methoxyphenethylamine (C₁₀H₁₅NO)

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Molar Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 72.69 |

| Hydrogen (H) | 1.01 | 15 | 15.15 | 9.17 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.48 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.69 |

| Total | 165.26 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

The crystal is then bombarded with a beam of X-rays, and the diffracted beams are recorded by a detector. nih.gov The resulting diffraction pattern is a complex set of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be determined, revealing the precise molecular structure. nih.govnih.gov

The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, provide unambiguous proof of the compound's structure. nih.gov This technique is considered the gold standard for structural elucidation of crystalline solids.

Table 4: Hypothetical Crystallographic Data Parameters for N-Methyl-4-methoxyphenethylamine

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume (ų) | V |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | D_c |

This table outlines the types of data that would be obtained from a successful X-ray crystallographic analysis of N-Methyl-4-methoxyphenethylamine.

Pharmacological and Neurochemical Investigations of N Methyl 4 Methoxyphenethylamine

In Vitro Pharmacological Profiling

N-Methyl-4-methoxyphenethylamine's interaction with adrenergic receptors, particularly the alpha-2 (α2) subtype, is a key area of its pharmacological profile. The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that plays a significant role in modulating the release of neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497) in both the central and peripheral nervous systems. wikipedia.org Agonists at this receptor generally have sedative, muscle relaxant, and analgesic effects. wikipedia.org

Studies on related compounds suggest that phenethylamines can exhibit affinity for α2 adrenergic receptors. researchgate.net For instance, mescaline, a structurally related phenethylamine (B48288), demonstrates binding affinity for α2A receptors. researchgate.net The binding of ligands to the α2 adrenergic receptor can be complex, sometimes involving a pre-coupled state with a guanine (B1146940) nucleotide-binding protein (N protein). nih.gov While specific binding affinity data (such as Kᵢ values) for N-Methyl-4-methoxyphenethylamine at α2 adrenergic receptor subtypes is not extensively detailed in the provided information, the known interactions of similar phenethylamine derivatives suggest this is a relevant target for its pharmacological actions. researchgate.netfrontiersin.org The α2a adrenergic receptor, in particular, has been identified as a primary mediator of spinal adrenergic analgesia and is crucial for the synergistic analgesic effects observed with opioids. nih.gov

N-Methyl-4-methoxyphenethylamine is expected to interact with the dopamine (B1211576), norepinephrine, and serotonin (B10506) neurotransmitter systems, primarily through its action on monoamine transporters. nih.govnih.gov These transporters (DAT, NET, and SERT respectively) are crucial for regulating the extracellular concentrations of these key neurotransmitters involved in mood, cognition, and behavior. mdpi.com

Research on analogous compounds provides insight into these interactions. For example, studies on N-alkylated analogs of 4-methylamphetamine have shown that these compounds can inhibit the uptake of dopamine, norepinephrine, and serotonin. nih.gov Specifically, N-methyl-4-methylamphetamine acts as a substrate-type releaser at DAT, NET, and SERT, meaning it is transported into the neuron and triggers the release of the neurotransmitter. nih.govnih.gov This action increases the concentration of these monoamines in the synaptic cleft. The potency and mechanism of action (releaser vs. inhibitor) can be influenced by the structure of the N-alkyl substituent. nih.govnih.gov

The parent compound, 4-methoxyphenethylamine (B56431), is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine (B21549) and tryptamine (B22526), which indirectly affects the levels of monoamine neurotransmitters. nih.govsigmaaldrich.com Given this, N-methylation to form N-Methyl-4-methoxyphenethylamine likely modulates its interaction with the monoamine systems, though detailed comparative studies are needed to fully elucidate these effects.

Glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic glutamate receptors (mGluRs). nih.govwikipedia.org While direct, high-affinity binding of N-Methyl-4-methoxyphenethylamine to glutamate receptors has not been established, indirect interactions are plausible. The modulation of monoamine systems, particularly dopamine and serotonin, can influence glutamatergic transmission.

Metabotropic glutamate receptors are classified into three groups (I, II, and III) and are involved in regulating neuronal excitability. nih.govnih.gov There is no direct evidence from the provided search results to suggest that N-Methyl-4-methoxyphenethylamine is a potent ligand for any of the mGluR subtypes. The pharmacology of these receptors is complex, with highly specific ligands being developed for research and therapeutic purposes. windows.net Any potential interaction of N-Methyl-4-methoxyphenethylamine with the glutamate system is likely to be secondary to its primary effects on monoamine systems.

N-Methyl-4-methoxyphenethylamine and its parent compound, 4-methoxyphenethylamine, have been investigated for their ability to inhibit monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters. nih.govsigmaaldrich.com MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov

Studies have shown that 4-methoxyphenethylamine inhibits the MAO-catalyzed deamination of both tyramine (a substrate for both MAO-A and MAO-B) and tryptamine (a substrate primarily for MAO-A). nih.gov The N-methylated version, N-Methyl-4-methoxyphenethylamine, also demonstrates inhibitory activity against MAO. nih.gov Specifically, N-methylated homologs of 4-methoxyphenethylamine were found to inhibit the oxidative deamination of tyramine. nih.gov

The inhibition of MAO-A and MAO-B can lead to an increase in the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. mdpi.com The inhibitory potency of a compound is often expressed as its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC₅₀ values for N-Methyl-4-methoxyphenethylamine are not consistently reported across all studies, the available information indicates its role as an MAO inhibitor. For context, other compounds have been identified as potent MAO-B inhibitors, with IC₅₀ values in the nanomolar range. medchemexpress.comnih.gov The inhibition of MAO-A by some compounds can be competitive and reversible. nih.gov

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition by Derivatives

Derivatives of 4-methoxyphenethylamine have been a subject of research for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key mechanism in the treatment of various neurological conditions.

Caffeine (B1668208), a well-known methylxanthine, has been shown to be a non-competitive inhibitor of AChE. mdpi.com Building on this, researchers have synthesized and tested various derivatives to enhance this inhibitory activity. For instance, the introduction of a 1-(4-(aminobut-2-yn-1-yl) substituent into the theobromine (B1682246) structure, a related methylxanthine, significantly improved AChE inhibition. mdpi.com

Further studies on 8-(3-aminoprop-1-yn-1-yl)caffeine derivatives revealed that several compounds were more potent AChE inhibitors than the established drug galantamine. mdpi.com Specifically, derivatives with cyclic substituents like azocanyl, 4-methylpiperidinyl, and 4-Boc-piperazinyl in the propargylamine (B41283) moiety demonstrated the strongest inhibition. mdpi.com In contrast, some other caffeine derivatives showed IC50 values that were only comparable to that of caffeine itself. mdpi.com

Investigations into other structurally related compounds have also been conducted. For example, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+) was found to be a noncompetitive inhibitor of AChE. nih.gov This inhibition is dose-dependent and reversible. nih.gov

The table below summarizes the acetylcholinesterase inhibition data for selected derivatives.

| Compound/Derivative | Type of Inhibition | Potency |

| Caffeine | Non-competitive | Relatively potent |

| 8-(3-aminoprop-1-yn-1-yl)caffeine derivatives (e.g., with azocanyl, 4-methylpiperidinyl substituents) | Not specified | More potent than galantamine |

| 1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP+) | Non-competitive | Dose-dependent, Kis = 0.265 mM, Kii = 0.578 mM |

Cellular Assays and Signaling Pathway Modulation

Effects on Norepinephrine Release from Cardiac Tissue

Studies have explored the effects of phenethylamine derivatives on the release of norepinephrine from cardiac tissue. Research indicates that para-hydroxyphenethylamines and their corresponding phenethanolamines exhibit a high affinity for uptake into the cytoplasm and storage vesicles of noradrenergic terminals in the heart, acting as inhibitors of norepinephrine uptake and as releasing agents. nih.gov In contrast, ortho-hydroxyphenethanolamines show little to no activity in this regard. nih.gov This difference in activity is attributed to the molecular conformation of these compounds. nih.gov

Influence on Lipolysis in Rat Models

The influence of N-Methyl-4-methoxyphenethylamine and related compounds on lipolysis in rat models has not been extensively detailed in the provided search results. Further research is required to understand the specific effects on this metabolic process.

Gastrin Release Stimulation

The direct effects of N-Methyl-4-methoxyphenethylamine on gastrin release have not been a primary focus of the available research. However, related studies on other compounds offer some insights into the mechanisms of gastrin release. For instance, dimethylxanthine has been shown to significantly stimulate gastrin release in human subjects. nih.gov This suggests that activation of the adenylcyclase pathway may play a role in the mechanism of gastrin release. nih.gov Additionally, peptides like gastrin-releasing peptide (GRP) have been found to stimulate the release of dopamine and norepinephrine from rat hypothalamic fragments, indicating a complex interplay between different signaling molecules. nih.gov

Cytotoxicity and Cell Viability Studies

The cytotoxicity of various chemical compounds is often evaluated using cell viability assays like the MTT or resazurin (B115843) assays. nih.govorientjchem.org These assays measure the metabolic activity of cells, which can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. nih.gov

Studies on organotin(IV) dithiocarbamate (B8719985) compounds have demonstrated their potential as cytotoxic agents against human leukemic cell lines, with some compounds showing high toxicity at low concentrations. orientjchem.org The cytotoxic effects are believed to be mediated through the inhibition of enzymes, which significantly affects biological systems. orientjchem.org

In the context of leishmaniasis treatment, a derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, showed significant leishmanicidal activity against L. mexicana promastigotes and amastigotes, with a higher selectivity index than the reference drug miltefosine. mdpi.com

The table below presents data on the cytotoxicity of various compounds from different studies.

| Compound | Cell Line(s) | Assay | Key Findings |

| Organotin(IV) (2-methoxyethyl) methyldithiocarbamate | Jurkat E6.1, K562, HL-60 | MTT | Reduced cell viability in all tested human leukemic cell lines. orientjchem.org |

| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Leishmania mexicana | Not specified | Higher leishmanicidal activity than Glucantime. mdpi.com |

| Cisplatin | SW620, SKOV3 | MTS | IC50 values of ~4 µM for SW620 and ~7 µM for SKOV3 cells. nih.gov |

| Topotecan | SW620, SKOV3 | MTS | IC50 values of ~21 nM for SW620 and ~68 nM for SKOV3 cells. nih.gov |

In Vivo Pharmacological Effects and Behavioral Studies

Behavioral sensitization studies with 3,4-methylenedioxymethamphetamine (MDMA) in rats have shown that the effects can be long-lasting and are influenced by the context of drug administration. nih.gov Sensitization was observed at both 15 and 100 days of withdrawal, but the nature of the sensitization differed depending on the experimental conditions. nih.gov

In a rat model of Parkinson's disease, the effects of 1‐methyl‐4‐phenyl‐1, 2, 3, 6‐tetrahydropyridine (MPTP) were studied in rats with different metabolic capacities. capes.gov.br Rats that were poor metabolizers of debrisoquine (B72478) showed a more pronounced and sustained reduction in motor activity after MPTP treatment, along with greater depletion of dopamine and serotonin in the limbic system. capes.gov.br

Another compound, ACP-103, a 5-HT2A receptor inverse agonist, demonstrated antipsychotic-like efficacy in behavioral tests in rats and mice, reducing hyperactivity and other drug-induced behaviors. researchgate.net

Central Nervous System (CNS) Effects

Scientific investigation into the specific CNS effects of N-Methyl-4-Methoxyphenethylamine is limited in publicly available research. However, the pharmacological actions of structurally related phenethylamine derivatives can provide a framework for potential areas of central activity. The parent compound, 4-methoxyphenethylamine (4-MPA), and other N-methylated phenethylamines are known to interact with monoamine neurotransmitter systems, suggesting that N-Methyl-4-Methoxyphenethylamine likely possesses CNS activity.

Locomotor Activity Modulation in Rodents

Direct experimental data on the effects of N-Methyl-4-Methoxyphenethylamine on locomotor activity in rodents is not extensively documented in scientific literature. However, studies on related phenethylamine and amphetamine compounds demonstrate significant modulation of motor behavior.

Psychostimulants like methamphetamine (METH) are well-documented to increase locomotor activity in a dose-dependent manner. nih.gov In mice, METH administration typically leads to hyperactivity at lower doses. oatext.com For instance, repeated administration of METH can induce locomotor sensitization, which is an augmented motor response to the same dose of the drug. oatext.com This effect is believed to be linked to the drug's potentiation of dopaminergic neurotransmission in brain regions such as the nucleus accumbens. oatext.com

Conversely, some substituted phenethylamines, particularly those with hallucinogenic properties, have been shown to decrease locomotor activity. Studies on novel psychoactive substances (NPS) such as 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe revealed a reduction in locomotor activity in mice. nih.gov The effect on locomotion can be complex and dose-dependent; for example, 5-MeO-DALT, another synthetic hallucinogen, dose-dependently increased locomotor activity at a 10 mg/kg dose but suppressed it at a higher dose of 25 mg/kg. nih.gov

The table below summarizes the locomotor effects of various related phenethylamine compounds in rodents.

| Compound | Species | Effect on Locomotion | Notes |

| Methamphetamine | Mouse | Increased activity and sensitization nih.govoatext.com | Effect is dose-dependent and linked to dopamine systems. oatext.com |

| 4-Methylethcathinone | Rat | Increased activity at 30 mg/kg; delayed sensitization nih.gov | Rewarding properties were found to be dissociated from locomotor effects. nih.gov |

| 25B-NBOMe | Mouse | Decreased activity nih.gov | A novel synthetic hallucinogen. nih.gov |

| 25C-NBOMe | Mouse | Decreased activity nih.gov | A novel synthetic hallucinogen. nih.gov |

| 25I-NBOMe | Mouse | Decreased activity nih.gov | A novel synthetic hallucinogen. nih.gov |

| 5-MeO-DALT | Mouse | Increased activity (10 mg/kg), Decreased activity (25 mg/kg) nih.gov | Demonstrates a biphasic dose-response curve. nih.gov |

Given that N-methylation can alter the pharmacological profile of phenethylamines, the specific impact of N-Methyl-4-Methoxyphenethylamine on rodent locomotion remains an area for future investigation.

Interactions with Scopolamine-Induced Hypermotility

There is a lack of specific research examining the interactions between N-Methyl-4-Methoxyphenethylamine and scopolamine (B1681570). Scopolamine, a muscarinic receptor antagonist, is frequently used in animal models to induce cognitive deficits and hypermotility. goodrx.comhhs.gov Its interactions with other psychoactive compounds can reveal underlying neurochemical mechanisms.

Studies involving the related compound methamphetamine (MAP) have explored these interactions. In mice, a single administration of either methamphetamine or scopolamine (SCP) increases ambulatory activity in a dose-dependent manner. nih.gov Research has shown that repeated administration of methamphetamine can produce a cross-sensitization to the locomotor-activating effects of scopolamine. nih.gov This suggests an interplay between the dopaminergic pathways stimulated by methamphetamine and the cholinergic pathways blocked by scopolamine. Conversely, repeated scopolamine administration leads to tolerance to its own hypermotility effects but does not significantly alter the initial sensitivity to methamphetamine's effects. nih.gov

This interaction is complex, as the development of sensitization (or "reverse tolerance") to methamphetamine appears to be maintained regardless of prior exposure to scopolamine. nih.gov These findings indicate that while both dopaminergic and cholinergic systems are involved in modulating locomotor activity, their long-term adaptive responses to repeated drug exposure can differ. The potential for N-Methyl-4-Methoxyphenethylamine to modulate scopolamine-induced hypermotility would likely depend on its own activity at dopaminergic and other monoaminergic systems, which has not yet been characterized.

Potential for Dissociative Psychoactive Effects in Related Compounds

While there is no direct evidence to classify N-Methyl-4-Methoxyphenethylamine as a dissociative psychoactive compound, some structurally related molecules have been investigated for such properties. Dissociative drugs, such as phencyclidine (PCP) and ketamine, are often antagonists at the N-methyl-D-aspartate receptor (NMDAR).

Research into novel psychoactive substances has identified certain 1,2-diarylethylamines, which share a core phenethylamine structure, as NMDAR antagonists with dissociative effects. For example, diphenidine (B1206869) (DPH) and its methoxy-isomer methoxphenidine (B10765381) (MXP) have been shown to act as NMDAR antagonists. These compounds disrupt prepulse inhibition of startle (PPI) in rats, an effect observed with known dissociatives like PCP and ketamine, which is consistent with anecdotal reports of their dissociative effects in humans.

Furthermore, the N-benzyl substitution on phenethylamines (the "NBOMe" series) has been shown to dramatically increase affinity for the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic action of many psychedelics. nih.gov Compounds like 25B-NBOMe and 25C-NBOMe produce discriminative stimulus effects in rodents similar to the prototypical hallucinogen DOM. nih.gov Although these are primarily classified as hallucinogens rather than dissociatives, this demonstrates how substitutions on the phenethylamine skeleton can induce profound psychoactive effects. The combination of a 4-methoxy group and an N-methyl group in N-Methyl-4-Methoxyphenethylamine could potentially lead to unique psychoactive properties, but this remains speculative without direct pharmacological studies.

Tremors and Rigidity Induction in Animal Models

Specific studies linking N-Methyl-4-Methoxyphenethylamine to the induction of tremors or rigidity in animal models have not been identified in the scientific literature. Tremor and rigidity are hallmark motor symptoms often associated with dysfunction of the nigrostriatal dopamine system, as seen in Parkinson's disease.

Animal models for these conditions often utilize neurotoxins that selectively damage dopaminergic neurons, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). MPTP itself does not cause tremors, but its metabolite, MPP+, is taken up by dopamine neurons and induces cell death, leading to parkinsonian symptoms including tremor and rigidity in primates and hypolocomotion in rodents.

Some phenethylamine derivatives used therapeutically have been associated with tremors as a side effect. For example, venlafaxine, a serotonin-norepinephrine reuptake inhibitor with a phenethylamine structure, can cause tremors in some individuals. wikipedia.org Similarly, an overdose of methylphenidate, another phenethylamine derivative, can lead to symptoms including tremors and muscle twitching due to central nervous system overstimulation. wikipedia.org These effects are generally linked to broad actions on monoamine systems rather than the specific neurotoxic mechanism of agents like MPTP. Whether N-Methyl-4-Methoxyphenethylamine could induce similar effects would depend on its specific mechanism of action and potency at various monoamine transporters and receptors.

Cardiovascular System Responses

The cardiovascular effects of N-Methyl-4-Methoxyphenethylamine have not been specifically detailed in available research. However, the phenethylamine class of compounds is well-known for producing significant cardiovascular responses, primarily through interaction with the sympathetic nervous system.

Pressor Effects and Blood Pressure Modulation

Direct data on the pressor effects of N-Methyl-4-Methoxyphenethylamine is lacking. However, studies on analogous compounds provide strong evidence that phenethylamines can significantly modulate blood pressure. The N-methylation of phenethylamine has been noted to influence its pharmacological activity on the autonomic nervous system. nih.gov

Research on β-Methylphenethylamine (BMPEA), a structural isomer of amphetamine, and its N-methylated analogs demonstrates clear pressor effects. Both BMPEA and its N-methyl derivative (MPPA) were found to produce significant, dose-related increases in blood pressure in conscious rats, comparable to the effects of amphetamine. nih.govresearchgate.net This hypertensive effect is attributed to their action as substrates at peripheral norepinephrine transporters (NETs), leading to the release of norepinephrine and subsequent vasoconstriction. nih.govresearchgate.net Interestingly, these compounds did not substantially affect heart rate. nih.govresearchgate.net

The table below shows the effects of BMPEA and its N-methylated analogs on mean arterial pressure (MAP) in rats.

| Compound | Effect on Mean Arterial Pressure (MAP) | Notes |

| β-Methylphenethylamine (BMPEA) | Significant increase nih.govresearchgate.net | Effect reversed by α-adrenergic antagonist prazosin. nih.govresearchgate.net |

| N-methyl-2-phenylpropan-1-amine (MPPA) | Significant increase nih.govresearchgate.net | Failed to substantially affect heart rate. nih.govresearchgate.net |

| N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) | Significant increase nih.govresearchgate.net | Failed to substantially affect heart rate. nih.govresearchgate.net |

Conversely, a related compound, trans-4-methoxy-β-nitrostyrene, induced dose-dependent hypotension and bradycardia in spontaneously hypertensive rats, a response mediated by a vago-vagal reflex. This indicates that substitutions on the phenethylamine core can lead to opposing effects on blood pressure. Given that N-Methyl-4-Methoxyphenethylamine is a norepinephrine-releasing agent, it is plausible that it would exert pressor effects, but this requires direct experimental verification.

Tachycardia Induction

Direct experimental studies detailing the specific effects of N-Methyl-4-methoxyphenethylamine on heart rate are not extensively available in current literature. However, the potential for this compound to induce tachycardia can be inferred from the well-documented cardiovascular effects of its structural relatives within the phenethylamine class.

Phenethylamines as a group are known for their sympathomimetic properties, meaning they mimic the effects of the sympathetic nervous system, which is responsible for the "fight-or-flight" response that can include an increased heart rate. The parent compound, phenethylamine (PEA), has been shown in animal and in vitro studies to increase heart rate. consensus.app This action is primarily mediated through the activation of adrenergic receptors, which are the same receptors stimulated by adrenaline. consensus.app

Furthermore, N-methylation of phenethylamine can influence its pharmacological activity. researchgate.net Structurally similar compounds, such as methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA), are potent central nervous system stimulants with significant cardiovascular effects. nih.govnih.govnih.gov Clinical studies on MDMA have demonstrated its capacity to cause significant increases in heart rate and blood pressure. nih.govnih.gov For instance, a dose of 1.5 mg/kg of MDMA was found to increase heart rate by an average of 28 beats per minute. nih.gov

A structurally related compound, p-methoxyamphetamine (PMA), which also contains a methoxy (B1213986) group on the phenyl ring, has shown complex effects on the cardiovascular system in animal studies, which can differ based on ambient temperature. adelaide.edu.au While some conditions led to bradycardia (slowing of the heart rate), the potential for significant cardiovascular alteration remains. adelaide.edu.au These findings collectively suggest that phenethylamines and their derivatives, including N-Methyl-4-methoxyphenethylamine, possess the necessary pharmacological profile to induce tachycardia through their interaction with the adrenergic system.

Metabolic and Endocrine System Effects

Influence on Adipose Tissue Metabolism

Research into the specific effects of N-Methyl-4-methoxyphenethylamine on adipose tissue is limited. However, studies on related substituted phenethylamines have indicated an influence on lipid metabolism. In vitro research has demonstrated that various phenethylamine derivatives can affect lipolysis, the process of breaking down fats stored in adipose tissue. nih.gov The sympathomimetic action of phenethylamines suggests a potential to stimulate lipolysis through adrenergic receptor activation, similar to endogenous catecholamines like norepinephrine. nih.gov

Potential Therapeutic Benefits in Metabolic Disorders

While direct clinical applications for N-Methyl-4-methoxyphenethylamine in metabolic disorders have not been established, the pharmacological profile of the broader phenethylamine class suggests areas of potential therapeutic interest, particularly concerning obesity. researchgate.netdrugbank.com Some phenethylamine derivatives have been explored as appetite suppressants. drugbank.com

Research into certain phenethanolamine derivatives has revealed compounds that combine anti-obesity and antidiabetic qualities. nih.gov In studies on obese mice and rats, prolonged treatment with one such derivative led to an inhibition of body weight gain and a reduction in body fat content, while preserving body protein. nih.gov These effects are largely attributed to the stimulation of carbohydrate oxidation and fat mobilization. nih.gov This line of research indicates that compounds structurally related to N-Methyl-4-methoxyphenethylamine could offer a potential avenue for the development of new treatments for metabolic disorders like obesity and maturity-onset diabetes. nih.gov

Antidiabetic Activity in Related Compounds

There is no direct evidence for antidiabetic activity of N-Methyl-4-methoxyphenethylamine. However, research on structurally related compounds has shown promise in this area. A series of phenethanolamine derivatives have been identified that possess potent antidiabetic effects in animal models of obesity, primarily by stimulating the oxidation of carbohydrates. nih.gov

Another area of research involves the enzyme aldose reductase, which is implicated in the long-term complications of diabetes. nih.gov A study involving modified 2-phenethylamines found that some derivatives exhibited inhibitory effects on this enzyme, suggesting a potential mechanism to mitigate diabetic complications. nih.gov Furthermore, a recent study on a series of 2-(phenylthio)-ethyl benzoate (B1203000) derivatives demonstrated potent antidiabetic activity by inhibiting α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. The most active compound showed significantly higher inhibition than the commercial antidiabetic drug, acarbose. nih.gov

| Compound | α-Amylase Inhibition (IC50 µg/ml) | α-Glucosidase Inhibition (IC50 µg/ml) |

|---|---|---|

| Compound 2a (a 2-(phenylthio)-ethyl benzoate derivative) | 3.57 ± 1.08 | 10.09 ± 0.70 |

| Acarbose (Control) | 6.47 | 44.79 |

Table 1: Antidiabetic activity of a 2-(phenylthio)-ethyl benzoate derivative compared to Acarbose. nih.gov

These findings in related but distinct chemical series underscore the potential for phenethylamine-based structures to be developed into novel antidiabetic agents.

Anti-Inflammatory and Immunomodulatory Research

Direct research on the anti-inflammatory and immunomodulatory properties of N-Methyl-4-methoxyphenethylamine is not currently available. However, studies on other methoxylated aromatic compounds and related phenethylamines provide some context for potential activity.

For instance, a compound named 4-methoxyhonokiol, isolated from Magnolia obovata, has demonstrated potent anti-inflammatory effects in animal models. nih.gov It was found to inhibit the production of nitric oxide (NO) and the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. nih.gov Another structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to reduce neuroinflammation and amyloidogenesis in a mouse model of Alzheimer's disease by inhibiting the STAT3 pathway. nih.gov

On the other hand, research into methamphetamine, a related N-methylated phenethylamine, has indicated that it can have complex and often detrimental effects on the immune system. Studies have shown that methamphetamine use is associated with a reduction in dendritic cells, which are crucial for initiating immune responses. nih.gov The broader class of immunomodulatory drugs can have wide-ranging effects, from suppressing the immune system to stimulating it, highlighting the need for specific research on any given compound. frontiersin.orgnih.gov Given the diverse effects of related molecules, the specific anti-inflammatory and immunomodulatory profile of N-Methyl-4-methoxyphenethylamine remains to be elucidated through direct investigation.

Analgesic and Pain Perception Studies in Related Compounds

While specific studies on the analgesic properties of N-Methyl-4-methoxyphenethylamine are lacking, research on its parent compound, β-phenylethylamine (PEA), and other methylated derivatives has shown that they can elicit analgesic effects. nih.gov

Administration of PEA in mice has been shown to produce a dose-dependent increase in the latency response time to thermal stimuli, indicating an antinociceptive effect. nih.gov The analgesic properties of several methylated PEA derivatives have also been investigated, revealing varying degrees of efficacy. In one study, the order of analgesic potency was found to be p-Me PEA > PEA > N,N-diMe PEA > N-Me PEA. nih.gov This suggests that N-methylation, as seen in N-Methylphenethylamine (N-Me PEA), results in a slightly diminished, yet still present, analgesic effect compared to the parent compound. nih.gov

| Compound | Relative Analgesic Potency |

|---|---|

| p-Me PEA (p-methyl-phenylethylamine) | Highest |

| PEA (β-phenylethylamine) | High |

| N,N-diMe PEA (N,N-dimethyl-phenylethylamine) | Moderate |

| N-Me PEA (N-methyl-phenylethylamine) | Lower |

Table 2: Relative analgesic potency of various methylated phenethylamine derivatives in mice. nih.gov

The mechanism behind these analgesic effects appears to involve catecholaminergic systems, as the effects were decreased by reserpine (B192253) and haloperidol, but not by the opioid antagonist naloxone. nih.gov This indicates that the pain-relieving properties are not mediated by opioid receptors. Amphetamine, another related compound, also possesses a slight analgesic effect and can enhance the pain-relieving properties of opioids. wikipedia.org These findings suggest that N-Methyl-4-methoxyphenethylamine, as a methylated phenethylamine, may also possess analgesic properties mediated through similar catecholaminergic pathways.

Structure-Activity Relationship (SAR) Studies for N-Methyl-4-Methoxyphenethylamine and Analogues

The chemical structure of a compound is intrinsically linked to its activity. For N-methyl-4-methoxyphenethylamine, modifications to the N-methyl group, the para-methoxy group, the ethylamine (B1201723) backbone, and substitutions on the phenyl ring can dramatically alter its biological and chemical effects.

Influence of N-Methyl Group on Pharmacological Activity

The N-substituent on phenethylamines plays a pivotal role in determining their pharmacological profile. The presence of a methyl group on the nitrogen atom of 4-methoxyphenethylamine, creating N-methyl-4-methoxyphenethylamine, generally influences its interaction with biological targets. In many classes of pharmacologically active compounds, such as morphinans, the substitution of an N-methyl group with a larger group like N-phenethyl can enhance binding affinity and potency at specific receptors. nih.gov For instance, in the amphetamine series, N-methylation of 4-methylamphetamine (4-MA) results in a compound that retains substrate activity at both the dopamine (DAT) and serotonin (SERT) transporters. nih.gov This suggests that the N-methyl group is a permissible substitution that allows the molecule to be recognized and transported by monoamine transporters. The primary amine of the parent compound, 4-methoxyphenethylamine, is a good substrate for monoamine oxidase (MAO), leading to rapid metabolism. The addition of the N-methyl group can alter this metabolic susceptibility, though typically not as profoundly as an alpha-methyl group.

Role of Para-Methoxy Group in Receptor Affinity and Metabolic Stability

The methoxy group is a common substituent in many pharmaceuticals and natural products, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic fate. nih.gov In N-methyl-4-methoxyphenethylamine, the methoxy group is located at the para-position of the phenyl ring.

Receptor Affinity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within the binding pocket of a receptor. This can enhance the affinity and selectivity of the ligand for its target. The electronic properties of the methoxy group, which is an electron-donating group, also alter the charge distribution of the aromatic ring, which can influence receptor recognition.

Metabolic Stability: The methoxy group is a common site for metabolism. nih.gov Specifically, it can undergo O-demethylation by cytochrome P450 enzymes to form the corresponding phenol. nih.gov This metabolic pathway is a significant route of biotransformation for many methoxy-containing compounds. researchgate.net While this metabolic "soft spot" can lead to a shorter duration of action, it also represents a point for targeted chemical modification to improve metabolic stability and pharmacokinetic profiles. nih.govresearchgate.net For example, replacing the methoxy group or blocking the adjacent positions can prevent this metabolic transformation. nih.gov

Impact of Alpha-Methyl Group on Enzymatic Degradation

N-Methyl-4-methoxyphenethylamine is a phenethylamine derivative and, crucially, lacks a methyl group on the alpha-carbon of the ethylamine side chain. This structural feature distinguishes it from amphetamine-type compounds. The absence of this alpha-methyl group renders the molecule susceptible to rapid enzymatic degradation by monoamine oxidase (MAO). MAO enzymes are responsible for the oxidative deamination of primary and some secondary amines. The presence of an alpha-methyl group, as seen in amphetamines like 4-methylamphetamine (4-MA), provides steric hindrance that protects the amine from MAO, significantly increasing the compound's metabolic stability and duration of action. nih.gov Therefore, the lack of alpha-methylation in N-methyl-4-methoxyphenethylamine means it is likely readily metabolized and inactivated by MAO in the body.

Effects of Fluorine Substitution on Receptor Affinity and Selectivity

The introduction of fluorine atoms into a molecule is a common medicinal chemistry strategy to modulate its properties. Substituting hydrogen or other groups with fluorine can alter a compound's metabolic stability, lipophilicity, and electronic character, thereby influencing its receptor affinity and selectivity.

While specific data on fluorinated analogues of N-methyl-4-methoxyphenethylamine is limited, studies on structurally related compounds provide insight. For example, the compound ACP-103, a complex molecule containing a 4-fluorophenylmethyl group, is a potent and selective 5-HT₂ₐ receptor inverse agonist. nih.gov Its high affinity (pKᵢ of 9.3) and selectivity are, in part, attributed to its specific structural features, including the fluorine substitution. nih.gov In other series of receptor ligands, fluorine substitution has been used to optimize D₂/D₃ receptor selectivity. nih.gov Generally, adding fluorine can block sites of metabolism and alter the electronic nature of the aromatic ring, which can lead to more potent and selective receptor interactions.

Table 1: Structure-Activity Relationship Summary

| Structural Position | Modification | Effect on Activity |

| Nitrogen Atom | Addition of Methyl Group (N-Methylation) | Retains activity at monoamine transporters; may slightly alter metabolic profile compared to primary amine. nih.gov |

| Phenyl Ring | Para-Methoxy Group | Can act as H-bond acceptor, influencing receptor affinity. nih.gov Site for metabolic O-demethylation. nih.govresearchgate.net |

| Ethylamine Chain | Absence of Alpha-Methyl Group | Susceptible to rapid degradation by Monoamine Oxidase (MAO). |

| Phenyl Ring | Fluorine Substitution (on analogues) | Can increase receptor affinity and selectivity by altering electronics and blocking metabolism. nih.govnih.gov |

Correlation between Chemical Structure and Corrosion Inhibition Efficiency

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic solutions. researchgate.net The structure of N-methyl-4-methoxyphenethylamine possesses these key features: a nitrogen atom in the amine, an oxygen atom in the methoxy group, and a benzene (B151609) ring. These elements contribute to the molecule's ability to adsorb onto a metal surface, forming a protective layer that inhibits corrosion.

The efficiency of an organic corrosion inhibitor is strongly correlated with its electronic properties, which can be calculated using quantum chemical methods. psu.eduresearchgate.net Key parameters include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Higher E_HOMO values indicate a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Lower E_LUMO values suggest a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule.

Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions between the inhibitor and the metal surface.

The presence of the aromatic ring allows for π-electron interactions with the metal, while the nitrogen and oxygen atoms serve as active centers for adsorption. researchgate.net Therefore, the chemical structure of N-methyl-4-methoxyphenethylamine suggests it has the potential to be an effective corrosion inhibitor, with its efficiency being predictable through theoretical quantum chemical calculations. researchgate.netpsu.edu

Therapeutic Potential and Biomedical Applications of N Methyl 4 Methoxyphenethylamine and Its Derivatives

Exploration in Alzheimer's Disease Therapy (Acetylcholinesterase Inhibition)

The quest for effective treatments for Alzheimer's disease (AD) has led researchers to explore a variety of chemical compounds, including derivatives of phenethylamine (B48288). A significant area of this research focuses on the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-established pathological feature of several forms of dementia, including AD. google.com This has spurred the development of AChE inhibitors to manage the symptoms of the disease. google.com

Within this context, phenylethylamine derivatives have emerged as a class of compounds with therapeutic promise. google.comgoogle.com Specifically, research has been conducted on alkylamino substituted phenylcarbamate derivatives which have demonstrated acetylcholinesterase inhibitory activity. google.com The core idea is that by inhibiting AChE, the levels of acetylcholine in the brain can be increased, thereby improving cognitive function in AD patients. mdpi.com

Further studies have synthesized and evaluated various derivatives for their potential against AD. For instance, a series of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones were synthesized and screened for their inhibitory effects on cholinesterases (AChE and BChE). nih.gov Several of these compounds showed remarkable activity against both enzymes. nih.gov The structure-activity relationship analysis revealed that the presence of electron-withdrawing substituents and di-substitution on the phenyl ring were crucial for the inhibitory potential of these synthesized compounds. nih.gov

It is important to note that while some phenethylamine derivatives show promise, the development of these compounds is complex. For example, the fluorescent marker methoxy-X04, a derivative of Congo red, is known to stain the amyloid-β plaques and neurofibrillary tangles characteristic of AD. tu-darmstadt.de However, its utility is limited by its slow elimination from the body in vivo. tu-darmstadt.de This highlights the ongoing need to synthesize and evaluate new derivatives with improved pharmacokinetic properties and specificity for AD-related targets. tu-darmstadt.de

| Compound/Derivative Class | Target | Key Findings |

| Alkylamino substituted phenylcarbamates | Acetylcholinesterase (AChE) | Demonstrated AChE inhibitory activity. google.com |

| 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde-based thiosemicarbazones | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Showed remarkable inhibitory activity against both enzymes. nih.gov |

| Methoxy-X04 | Amyloid-β plaques and neurofibrillary tangles | Stains pathological hallmarks of AD but has limited in vivo use due to slow elimination. tu-darmstadt.de |

Applications in Pulmonary Fibrosis Research (Inhibitory Effects of 4-Methoxyphenethylamine)

While direct research on N-Methyl-4-Methoxyphenethylamine in pulmonary fibrosis is limited, studies on related phenethylamine compounds offer insights into their potential therapeutic applications in this area. Pulmonary fibrosis is a chronic and progressive lung disease characterized by the scarring of lung tissue.

Research has explored the anti-inflammatory and anti-amyloidogenic effects of compounds structurally related to phenethylamines. For instance, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (B47542) has been shown to ameliorate lipopolysaccharide (LPS)-mediated memory impairment by inhibiting the STAT3 pathway. nih.gov This pathway is also implicated in fibrotic processes, suggesting that its modulation could be a viable strategy for pulmonary fibrosis.

Furthermore, the development of drugs for neurodegenerative diseases, which can involve inflammatory and fibrotic-like processes, provides a parallel for pulmonary fibrosis research. For example, the chemical chaperone 4-phenylbutyric acid (4-PBA) and its derivatives are being investigated for their ability to prevent protein aggregation and suppress endoplasmic reticulum stress-induced cell death, which are relevant to the cellular stress observed in fibrotic diseases. davidpublisher.com

Although not directly focused on pulmonary fibrosis, the broad anti-inflammatory and anti-fibrotic potential of phenethylamine derivatives warrants further investigation in the context of this debilitating lung disease.

Development as Adrenergic Receptor Modulators

N-Methyl-4-Methoxyphenethylamine and its analogs are part of the broader class of 2-phenethylamines, which have been extensively studied for their interactions with adrenergic receptors. nih.govresearchgate.net Adrenergic receptors, which include α and β subtypes, are integral to the cardiovascular, intestinal, central nervous system (CNS), and urinary systems. nih.gov The endogenous catecholamines dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) are prime examples of 2-phenethylamines that play a central role in bodily functions. nih.govresearchgate.net

The structural features of phenethylamine derivatives significantly influence their activity at adrenergic receptors. For example, a series of 2,5-dimethoxy-4-substituted phenethylamines were synthesized and studied, leading to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists with modest selectivity over adrenergic α2A receptors. acs.org This demonstrates the potential to fine-tune the selectivity of these compounds for specific receptor subtypes.

Furthermore, research into cyclohexylaralkylamine derivatives related to perhexiline (B1211775) has aimed to develop compounds with improved cardiovascular activity, with a key criterion being alpha-adrenolytic activity. nih.gov This research led to the selection of N,2-dicyclohexyl-2-phenethylamine for clinical trials due to its potent activity and lower toxicity compared to perhexiline. nih.gov

Studies on α-ethylphenethylamine analogs have also revealed their biological activity, including their effects on norepinephrine transporters (NET). nih.gov These analogs were found to be less potent than amphetamine but still produced cardiovascular effects, highlighting their interaction with the adrenergic system. nih.gov The conformational restriction of phenethylamines into tetrahydroisoquinoline (THIQ) analogues often reduces their affinity for monoamine transporters but can introduce activity at α2-adrenergic receptors. wikipedia.org

Investigation as Potential Lead Compounds for Neurodegenerative Disorders

Phenethylamine derivatives are being actively investigated as potential lead compounds for the treatment of various neurodegenerative disorders beyond Alzheimer's disease. nih.gov The neuroprotective potential of these compounds stems from various mechanisms, including the modulation of neurotransmitter systems and the inhibition of processes that lead to neuronal cell death. nih.govresearchgate.net

One area of interest is the potential for β-phenethylamine (β-PEA) to contribute to oxidative stress by inhibiting mitochondrial complexes and the antioxidant enzyme DT-diaphorase. nih.govresearchgate.net While this suggests a potential for neurotoxicity at high levels, understanding these mechanisms could also inform the design of neuroprotective derivatives. nih.govresearchgate.net Long-term over-consumption of foods containing β-PEA has been suggested as a potential neurological risk factor. nih.gov

Conversely, some derivatives have shown direct neuroprotective effects. For example, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, a salidroside (B192308) analog, has been shown to protect against sodium nitroprusside-induced neurotoxicity in HT22 cells. nih.gov This protection is thought to be mediated by the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related genes. nih.gov

The development of multifunctional agents is a key strategy in the search for effective treatments for neurodegenerative diseases. nih.gov This involves designing compounds that can target multiple pathological pathways, such as oxidative stress, protein aggregation, and metal ion dyshomeostasis. nih.gov

Consideration in Drug Delivery Systems Utilizing Polyorganophosphazenes

Polyorganophosphazenes (PPZs) are a class of polymers that have garnered significant attention for their potential in biomedical applications, particularly in drug delivery. mdpi.comnih.gov Their unique properties, including structural flexibility, biodegradability, and the ability to be functionalized with various side groups, make them versatile carriers for therapeutic agents. mdpi.comnih.govnih.gov

The use of PPZs in drug delivery systems allows for the controlled release of drugs, which can improve therapeutic efficacy and reduce side effects. nih.gov These polymers can be formulated into various forms, such as nanoparticles and hydrogels, to suit different delivery needs. mdpi.comnih.gov The degradation of PPZs can be tuned to control the release of immobilized molecules, and they degrade into non-toxic products. nih.gov

The conjugation of drugs to the polyphosphazene backbone is a common strategy to create prodrugs with improved properties. Research has been conducted on the synthesis and characterization of novel polyorganophosphazenes substituted with 4-methoxybenzylamine (B45378) and 4-methoxyphenethylamine (B56431) for the in vitro release of drugs like indomethacin (B1671933) and 5-fluorouracil. kisti.re.kr This demonstrates the feasibility of incorporating phenethylamine derivatives into PPZ-based drug delivery systems.

The versatility of PPZs extends to their use in various biomedical applications, including tissue engineering and as coatings for medical devices to improve biocompatibility. nih.govresearchgate.net

Potential in Cardiovascular Research

The cardiovascular effects of phenethylamine derivatives are a significant area of research, driven by the structural similarity of these compounds to endogenous catecholamines that regulate cardiovascular function. nih.gov Research has shown that various phenethylamine analogs can influence blood pressure, heart rate, and cardiac output. nih.govnih.gov

For instance, studies on α-ethylphenethylamine analogs have demonstrated their ability to increase blood pressure and, in some cases, heart rate. nih.gov These effects are generally less potent than those of amphetamine but are still significant. nih.gov Similarly, 3,4-methylenedioxymethamphetamine (MDMA) has been shown to increase heart rate, blood pressure, and cardiac output. nih.gov However, unlike some other cardiovascular stimulants, MDMA does not appear to have significant inotropic effects. nih.gov

The development of new cardiovascular agents has also involved the synthesis and screening of phenethylamine derivatives. A series of cyclohexylaralkylamine derivatives were synthesized and evaluated for their cardiovascular activity, with a focus on alpha-adrenolytic activity and the ability to increase coronary blood flow. nih.gov This research led to the identification of a promising candidate for clinical trials. nih.gov

In contrast, other studies have investigated the cardiovascular effects of related compounds like methylxanthines, which can also impact blood pressure and heart rate through different mechanisms, such as antagonism of adenosine (B11128) receptors. nih.govnih.gov The diverse cardiovascular effects of these different classes of compounds highlight the importance of understanding their specific mechanisms of action.

| Compound/Derivative Class | Cardiovascular Effects |

| α-Ethylphenethylamine analogs | Increased blood pressure and heart rate (less potent than amphetamine). nih.gov |

| 3,4-methylenedioxymethamphetamine (MDMA) | Increased heart rate, blood pressure, and cardiac output with no significant inotropic effects. nih.gov |

| Cyclohexylaralkylamine derivatives | Some exhibit alpha-adrenolytic activity and increase coronary blood flow. nih.gov |

| Methylxanthines | Can increase blood pressure and affect heart rate via adenosine receptor antagonism. nih.govnih.gov |

Role in Anticancer Research (Related Compounds)

While direct studies on the anticancer properties of N-Methyl-4-Methoxyphenethylamine are not widely available, research into related phenethylamine and other structurally similar compounds has shown potential in this area. The rationale for investigating these compounds often stems from their ability to interfere with rapidly dividing cancer cells. ontosight.ai